3-Phenyl-2-thiophenecarboxaldehyde
Overview
Description
3-Phenyl-2-thiophenecarboxaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiopharmaceutical Design
Thiophenes, including 3-phenyl-2-thiophenecarboxaldehyde, have been explored for applications in radiopharmaceutical chemistry. Thiophene rings have been used to substitute benzene rings, like in the synthesis of thienyl-GBR 13119, an analog of a dopamine uptake inhibitor. This substitution showed successful in vivo results in mice, with similar brain distribution to phenyl compounds. The potential advantages of thiophenes in radiopharmaceutical chemistry, such as lower log P and altered metabolism, are also discussed (Kilbourn, 1989).
Synthesis of Organic Compounds
This compound has been used as a precursor for synthesizing various organic compounds. For instance, it was converted into hydroxy pyrazolines with different thiosemicarbazides, characterized by IR, 1H NMR, and 13C NMR spectra. This demonstrates its utility in producing diverse organic structures (Parveen, Iqbal, & Azam, 2008).
Inorganic Chemistry and Catalysis
The compound also finds application in inorganic chemistry and catalysis. For example, it has been involved in the synthesis of new oxido-vanadium complexes that act as catalysts in the oxidation of organic thioethers and bromination of phenol. These complexes have also been tested for cytotoxic properties against cancer cell lines (Das, Pattanayak, Santra, & Chattopadhyay, 2018).
Optoelectronics
In the field of optoelectronics, thiophene-containing compounds like this compound have been utilized to tune optical properties and enhance solid-state emission of poly(thiophene)s. This application is particularly relevant for developing new materials for photonic and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Analytical Chemistry
In analytical chemistry, its derivatives have been investigated for their conformational stabilities and rotational barriers, offering insights into the energetics and properties of such molecules. These studies are crucial for understanding the behavior of thiophene-based compounds in various chemical environments (Itoh, Tanaka, Nishikiori, & Fujii, 2011).
Safety and Hazards
For a similar compound, 2-Thiophenecarboxaldehyde, it is classified as a combustible liquid and harmful if swallowed . It is recommended to keep away from heat/sparks/open flames/hot surfaces, and no smoking is allowed. After handling, skin should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Protective gloves, eye protection, and face protection should be worn .
Future Directions
3-Phenyl-2-thiophenecarboxaldehyde is a versatile precursor to many drugs . Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . Therefore, the future directions of this compound could be in the development of new drugs and therapies.
Mechanism of Action
Target of Action
It’s worth noting that the compound is structurally similar to 2-thiophenecarboxaldehyde , which might suggest similar biochemical targets.
Mode of Action
Biochemical Pathways
3-Phenyl-2-thiophenecarboxaldehyde has been used as a precursor in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are involved in various cellular processes, including DNA repair.
Result of Action
Properties
IUPAC Name |
3-phenylthiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHSFOAXGMMUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355987 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26170-85-4 | |
Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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